Allyl isocyanate
Overview
Description
Synthesis Analysis
Allyl isocyanate can be synthesized through the rearrangement of allyl cyanate, a process that has been optimized over time for enhanced selectivity and efficiency. The allyl cyanate-to-isocyanate rearrangement is a concerted [3,3]-sigmatropic process, which involves highly selective [1,3]-chirality transfer to the newly formed asymmetric center bearing nitrogen. This rearrangement has proved useful in synthesizing natural products containing nitrogen-substituted quaternary carbon atoms (Ichikawa, 2007).
Molecular Structure Analysis
The molecular structure of allyl isocyanate has been investigated through various studies, highlighting its stereospecific rearrangement from allyl cyanate. The rearrangement process is stereospecific, transforming the chirality of an allyl cyanate into that of an allyl isocyanate and indicating a concerted reaction involving a cyclic transition state (Ichikawa, Tsuboi, & Isobe, 1994).
Chemical Reactions and Properties
Allyl isocyanate participates in various chemical reactions, offering a pathway to synthesize complex nitrogen-containing molecules, including natural products. Its high reactivity towards nucleophiles, combined with the ability to undergo rearrangements at or below ambient temperature without the need for metal catalysts, makes it a valuable compound in organic synthesis (Nocquet et al., 2017).
Physical Properties Analysis
The physical properties of allyl isocyanate derivatives, such as allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas), have been studied, revealing Tg values ranging from −44 to −35 °C, Tm values from 29 to 201 °C, and thermal stabilities above 200 °C. These properties are critical for understanding the material characteristics and potential applications of allyl isocyanate-based polymers (Martin et al., 2016).
Chemical Properties Analysis
Allyl isocyanate's chemical properties, particularly its reactivity with nucleophiles and its role in various organic synthesis reactions, have been extensively studied. Its ability to form stable and easily isolable ureas through further reaction with pyrrolidines underscores its utility in constructing allylic amine moieties from allylic alcohols, demonstrating the compound's versatility and efficiency in synthetic applications (Ichikawa, 1991).
Scientific Research Applications
Synthesis and Rearrangement of Allyl Cyanate : Allyl cyanate-to-isocyanate rearrangement is significant for synthesizing natural products with nitrogen-substituted quaternary carbon atoms. This rearrangement is a concerted process and highly selective (Ichikawa, 2007).
Preparation of α,α-Disubstituted α-Amino Acids : The allyl cyanate-to-isocyanate rearrangement serves as a key step in preparing α,α-disubstituted α-amino acids. It demonstrates the versatility of allyl isocyanates in reacting with various nucleophiles, which aids in synthesizing bioactive peptides (Szcześniak, Pieczykolan, & Stecko, 2016).
Stereocontrolled Formation of Allylic C–N Bonds : The allyl cyanate/isocyanate rearrangement is a powerful method for stereoselective construction of carbon–nitrogen bonds. This rearrangement is metal-free and occurs at ambient temperature, allowing the synthesis of a variety of nitrogen-containing compounds (Nocquet et al., 2017).
Synthesis of Allylic Isocyanates : Dehydration of allylic carbamates to allylic cyanates, which rearrange to allylic isocyanates, offers an efficient method for constructing allylic amine moieties from allylic alcohols (Ichikawa, 1991).
Grafting onto Triblock Copolymers : Allyl isocyanate compounds have been used to graft onto styrene-b-(ethylene-co-1-butene)-b-styrene triblock copolymers, enhancing their properties and functionalization (Yin, Liu, Ke, & Yin, 2009).
Conformational and Vibrational Studies : Research on the conformations and vibrational spectra of allyl isocyanate provides insights into its molecular structure and behavior in different states (Torgrimsen, Klaboe, & Nicolaisen, 1974).
Safety And Hazards
Allyl isocyanate is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
3-isocyanatoprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBPYFMVGFDZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061719 | |
Record name | 1-Propene, 3-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl isocyanate | |
CAS RN |
1476-23-9 | |
Record name | Allyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1476-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propene, 3-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 3-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLYL ISOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Allyl isocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4CJU9MCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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